molecular formula C25H33N3O B14225336 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-41-7

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one

Cat. No.: B14225336
CAS No.: 823216-41-7
M. Wt: 391.5 g/mol
InChI Key: JBEAMDHDQZMCLX-UHFFFAOYSA-N
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Description

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Moiety: The pyridine ring is often synthesized through a condensation reaction involving pyridine-4-carboxaldehyde and an appropriate amine.

    Formation of the Ethenyl Linkage: The ethenyl linkage can be introduced via a Wittig reaction or a Heck coupling reaction.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Attachment of the Octanone Chain: The octanone chain is introduced through an alkylation reaction using octanoyl chloride and the piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine and piperazine rings.

    Reduction: Reduced forms of the ethenyl linkage.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene
  • 1-(pyridin-4-yl)ethan-1-one
  • 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene

Uniqueness

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is unique due to its combination of a piperazine ring, a pyridine moiety, and an octanone chain. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

823216-41-7

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

1-[4-[4-(2-pyridin-4-ylethenyl)phenyl]piperazin-1-yl]octan-1-one

InChI

InChI=1S/C25H33N3O/c1-2-3-4-5-6-7-25(29)28-20-18-27(19-21-28)24-12-10-22(11-13-24)8-9-23-14-16-26-17-15-23/h8-17H,2-7,18-21H2,1H3

InChI Key

JBEAMDHDQZMCLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC=C3

Origin of Product

United States

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